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Compound of Interest

Compound Name: 1-Fluorooctane

Cat. No.: B1361355

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
fluorooctane, an important fluoroalkane used in various chemical applications. The document
presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data
in a structured format, accompanied by detailed experimental protocols and a visual
representation of the analytical workflow. This guide is intended to serve as a valuable resource
for researchers and professionals engaged in chemical synthesis, analysis, and drug
development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 1-

fluorooctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (Proton NMR)
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
. , , 2JHF = 47.5 Hz, 3JHH
~4.4 (predicted) Triplet of Triplets (tt) F-CH2-
=6.3Hz
~1.7 (predicted) Multiplet -CH2-CH2-F
~1.3 (predicted) Multiplet -(CH2)5-
~0.9 (predicted) Triplet 3JHH =7.0 Hz -CH3
13C NMR (Carbon-13 NMR)
Chemical Shift () Multiplicity (due to Coupling Constant .
) Assignment
ppm 9F coupling) (JCF) Hz
~84.0 (predicted) Triplet Large (1JCF) C1 (CH2F)
~30.5 (predicted) Triplet Medium (2JCF) Cc2
~25.0 (predicted) Triplet Small (3JCF) C3
~31.7,29.1,22.6 _
) Singlet C4, C5, C6
(predicted)
~22.6 (predicted) Singlet C7
~14.1 (predicted) Singlet C8 (CH3)

19F NMR (Fluorine-19 NMR)

A reported chemical shift for 1-fluorooctane is -218.0 ppm (in toluene-d8, referenced to an
external CFCls standard).[1]

Infrared (IR) Spectroscopy

The IR spectrum of 1-fluorooctane is expected to show characteristic absorption bands for C-

H and C-F bonds.
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Wavenumber (cm~?) Intensity Assignment
2850-3000 Strong C-H stretching (alkane)
1450-1470 Medium C-H bending (methylene)
1375-1385 Medium C-H bending (methyl)
1000-1400 Strong C-F stretching

Mass Spectrometry (MS)

The mass spectrum of 1-fluorooctane obtained by electron ionization (El) shows a
characteristic fragmentation pattern.

m/z Relative Intensity Assignment
43 High [CsH7]*
41 High [CsHs]*
57 High [CaHo]*

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the
spectroscopic data presented above. Specific parameters may vary depending on the
instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 1-fluorooctane (typically 5-25 mg) is dissolved in a
deuterated solvent (e.g., CDCIs, toluene-ds) to a final volume of approximately 0.6-0.7 mL in a
standard 5 mm NMR tube. The solution should be homogeneous and free of particulate matter.

Data Acquisition:

» 'H NMR: The spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer. A
standard pulse sequence is used, and the data is Fourier transformed to obtain the
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spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard
(e.g., TMS).

e 13C NMR: The spectrum is acquired on the same spectrometer, often with proton decoupling
to simplify the spectrum to singlets for each carbon (unless C-H coupling information is
desired). Due to the low natural abundance of 13C, a larger number of scans is typically
required.

e F NMR: The spectrum is acquired on a spectrometer equipped with a fluorine probe.
Chemical shifts are typically referenced to an external standard such as CFCls.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy

Sample Preparation: A small drop of liquid 1-fluorooctane is placed directly onto the ATR
crystal (e.g., diamond or zinc selenide).

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The
sample is then applied, and the sample spectrum is acquired. The instrument measures the
absorption of the evanescent wave that penetrates a few micrometers into the sample. The
resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 1-fluorooctane is prepared in a volatile organic
solvent (e.g., hexane or dichloromethane).

Gas Chromatography: The sample is injected into a gas chromatograph equipped with a
suitable capillary column (e.g., a non-polar or semi-polar column). The oven temperature is
programmed to increase over time to ensure separation of the analyte from any impurities.
Helium is typically used as the carrier gas.

Mass Spectrometry: As the 1-fluorooctane elutes from the GC column, it enters the ion source
of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with
high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting
ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a
quadrupole) and detected.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1361355?utm_src=pdf-body
https://www.benchchem.com/product/b1361355?utm_src=pdf-body
https://www.benchchem.com/product/b1361355?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-fluorooctane.
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Caption: Workflow for Spectroscopic Analysis of 1-Fluorooctane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of 1-Fluorooctane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361355#spectroscopic-data-of-1-fluorooctane-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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